4-chloro-N-(3,5-dichloropyridin-2-yl)benzamide
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Overview
Description
4-chloro-N-(3,5-dichloropyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3,5-dichloropyridin-2-yl)benzamide typically involves the reaction of 3,5-dichloropyridine-2-amine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3,5-dichloropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced benzamide derivatives.
Scientific Research Applications
4-chloro-N-(3,5-dichloropyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its pesticidal and herbicidal properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,5-dichloropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
- 3,5-dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine
- 4-Amino-3,5-dichloropyridine N-oxide
Uniqueness
4-chloro-N-(3,5-dichloropyridin-2-yl)benzamide is unique due to its specific substitution pattern on the pyridine ring and the presence of a benzamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
80269-86-9; 945623-83-6 |
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Molecular Formula |
C12H7Cl3N2O |
Molecular Weight |
301.55 |
IUPAC Name |
4-chloro-N-(3,5-dichloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H7Cl3N2O/c13-8-3-1-7(2-4-8)12(18)17-11-10(15)5-9(14)6-16-11/h1-6H,(H,16,17,18) |
InChI Key |
PLNLBGIEDSHUDE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=N2)Cl)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
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